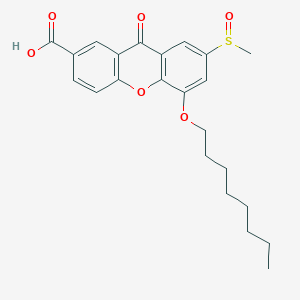
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core, an octyloxy group, and a methanesulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using octanol and a suitable leaving group, such as a halide.
Addition of the Methanesulfinyl Group: The methanesulfinyl group can be added through a sulfoxidation reaction, where a thiol precursor is oxidized using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various alkoxy-substituted xanthene derivatives
Wissenschaftliche Forschungsanwendungen
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Methanesulfinyl)-5-(hexyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(decyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(butyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
Comparison
Compared to its similar compounds, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific octyloxy group, which may influence its solubility, reactivity, and biological activity. The length and structure of the alkoxy group can significantly impact the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
57011-68-4 |
|---|---|
Molekularformel |
C23H26O6S |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
7-methylsulfinyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O6S/c1-3-4-5-6-7-8-11-28-20-14-16(30(2)27)13-18-21(24)17-12-15(23(25)26)9-10-19(17)29-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
NIYVTGSEIQCEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
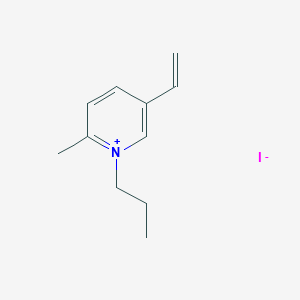
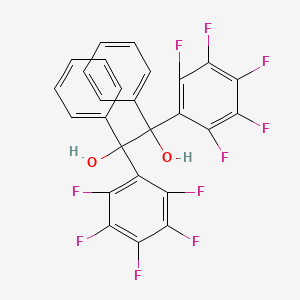
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
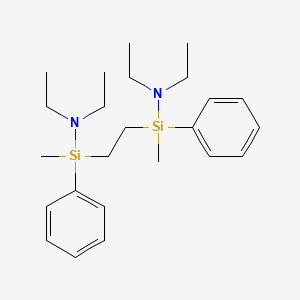
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
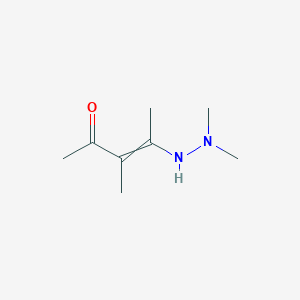
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
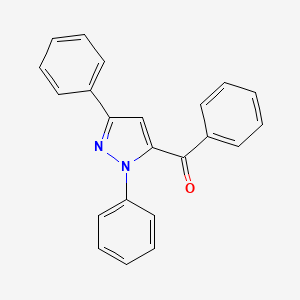
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
